molecular formula C13H14N2O3 B8338778 N-(6-Cyanomethyl-3,4-methylenedioxyphenethyl) acetamide

N-(6-Cyanomethyl-3,4-methylenedioxyphenethyl) acetamide

Cat. No. B8338778
M. Wt: 246.26 g/mol
InChI Key: IWBARSKXARKAAE-UHFFFAOYSA-N
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Patent
US04065473

Procedure details

4.7 g of N-(6-chloromethyl-3,4-methylenedioxyphenethyl) acetamide was dissolved in 10 ml of DMSO and 1.32 g (0.028 mole) of sodium cyanide added to the stirred solution. Within a few minutes, the temperature rose from 25° to 32° C. After 1.5 hrs at ambient temperature the mixture was poured into ice and water. The suspension was extracted with three 50-ml portions of benzene. The benzene layers were washed with saturated brine six times, then with water, the solution dried, and the solvent distilled in the rotary evaporator leaving the above-named product as a crystalline solid, m.p. 153.3-155.5.
Name
N-(6-chloromethyl-3,4-methylenedioxyphenethyl) acetamide
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:8]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:7][C:6]2[O:15][CH2:16][O:17][C:5]=2[CH:4]=1.[C-:18]#[N:19].[Na+].O>CS(C)=O>[C:18]([CH2:2][C:3]1[C:8]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:7][C:6]2[O:15][CH2:16][O:17][C:5]=2[CH:4]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
N-(6-chloromethyl-3,4-methylenedioxyphenethyl) acetamide
Quantity
4.7 g
Type
reactant
Smiles
ClCC1=CC2=C(C=C1CCNC(C)=O)OCO2
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Within a few minutes
CUSTOM
Type
CUSTOM
Details
rose from 25° to 32° C
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with three 50-ml portions of benzene
WASH
Type
WASH
Details
The benzene layers were washed with saturated brine six times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, the solution dried
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled in the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC2=C(C=C1CCNC(C)=O)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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